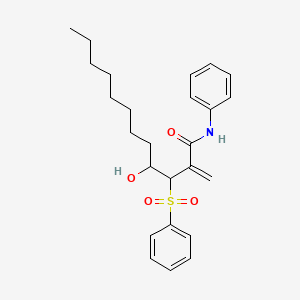
Tris(2,3-dibromobutyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,3-dibromobutyl) phosphate is an organophosphorus compound widely recognized for its flame-retardant properties. This compound is used in various applications, particularly in the manufacturing of plastics and textiles, to enhance their resistance to fire.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,3-dibromobutyl) phosphate typically involves the reaction of phosphorus oxychloride with 2,3-dibromobutanol in the presence of an aromatic tertiary amine and an inert, volatile organic solvent such as benzene or petroleum ether . The reaction is carried out under controlled conditions to ensure the efficient production of the desired compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate large-scale manufacturing. The process involves the careful handling of reagents and solvents to maintain safety and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(2,3-dibromobutyl) phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized under specific conditions, resulting in the formation of brominated by-products.
Substitution: Substitution reactions involve the replacement of bromine atoms with other functional groups, facilitated by suitable reagents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields phosphoric acid derivatives, while oxidation and substitution reactions produce various brominated compounds.
Applications De Recherche Scientifique
Tris(2,3-dibromobutyl) phosphate has several scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of polymers and other materials.
Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.
Industry: Widely used in the production of flame-retardant textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of Tris(2,3-dibromobutyl) phosphate involves the inhibition of flame propagation by releasing bromine radicals that interfere with the combustion process . These radicals react with free radicals generated during combustion, thereby reducing the overall rate of the reaction and preventing the spread of fire. The compound’s effectiveness as a flame retardant is attributed to its ability to form a protective char layer on the material’s surface, further inhibiting combustion.
Comparaison Avec Des Composés Similaires
- Tris(2,3-dibromopropyl) phosphate
- Tris(1,3-dichloro-2-propyl) phosphate
- Tris(2-chloroethyl) phosphate
Comparison: Tris(2,3-dibromobutyl) phosphate is unique among similar compounds due to its specific bromine substitution pattern, which enhances its flame-retardant properties. Compared to Tris(2,3-dibromopropyl) phosphate, it offers improved thermal stability and reduced toxicity, making it a preferred choice in certain applications .
Propriétés
Numéro CAS |
111712-47-1 |
|---|---|
Formule moléculaire |
C12H21Br6O4P |
Poids moléculaire |
739.7 g/mol |
Nom IUPAC |
tris(2,3-dibromobutyl) phosphate |
InChI |
InChI=1S/C12H21Br6O4P/c1-7(13)10(16)4-20-23(19,21-5-11(17)8(2)14)22-6-12(18)9(3)15/h7-12H,4-6H2,1-3H3 |
Clé InChI |
PRVCAOGWEXDDOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(COP(=O)(OCC(C(C)Br)Br)OCC(C(C)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)

![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)






![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
